Pentafluorophenyl 3-fluoro-benzenesulfonate

Sulfonamide synthesis Activated sulfonate esters Shelf-stable reagents

Instability of 3-fluorobenzenesulfonyl chloride (spontaneous desulfonylation, moisture sensitivity) compromises sulfonamide synthesis. This pentafluorophenyl (PFP) sulfonate ester offers a bench-stable, pre-activated alternative. - **Shelf stability**: Ambient storage vs. cold-chain or fresh prep required for sulfonyl chloride. - **Mild aminolysis**: Reacts with amines at room temperature to microwave; retains acid-sensitive groups. - **Suzuki compatibility**: Serves as orthogonal protecting group surviving Pd-catalyzed cross-coupling. - **Precise regioisomer**: Meta-fluoro (σₘ 0.34) delivers distinct electronic & spatial SAR vs. ortho/para isomers.

Molecular Formula C12H4F6O3S
Molecular Weight 342.21
CAS No. 886503-30-6
Cat. No. B2946664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 3-fluoro-benzenesulfonate
CAS886503-30-6
Molecular FormulaC12H4F6O3S
Molecular Weight342.21
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F
InChIInChI=1S/C12H4F6O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
InChIKeyOPUZFCZTTKFVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pentafluorophenyl 3-Fluoro-benzenesulfonate: Chemical Identity and Procurement


Pentafluorophenyl 3-fluoro-benzenesulfonate (CAS 886503-30-6, molecular formula C₁₂H₄F₆O₃S, MW 342.21) is an activated aryl sulfonate ester belonging to the pentafluorophenyl (PFP) sulfonate ester class . It is manufactured by reacting pentafluorophenol with 3-fluorobenzenesulfonyl chloride under basic conditions, yielding a shelf-stable, crystalline or low-melting solid with a purity of ≥97–98% from major suppliers . The compound functions as a pre-activated sulfonate electrophile wherein the electron-deficient pentafluorophenyl ring serves as an excellent leaving group (as pentafluorophenoxide), enabling efficient nucleophilic displacement by amines to generate 3-fluorobenzenesulfonamides [1]. PFP sulfonate esters as a class have been established as superior surrogates for the corresponding sulfonyl chlorides in sulfonamide synthesis, offering a combination of shelf stability, ease of handling, and high reactivity that directly addresses the instability and handling challenges posed by many sulfonyl chloride reagents [2].

Activated PFP sulfonate ester for amine displacement to 3-fluorobenzenesulfonamides
Shelf-stable crystalline solid; ambient-temperature shipping; dry storage at 2–8°C
Meta-fluoro substitution enables electronic tuning and spatial vector control in SAR studies

Why Generic Substitution Fails for Pentafluorophenyl 3-Fluoro-benzenesulfonate


Three independent differentiation axes prevent generic substitution. First, the pentafluorophenyl (PFP) leaving group cannot be replaced by the corresponding sulfonyl chloride (3-fluorobenzenesulfonyl chloride, CAS 701-27-9) because many electron-deficient aryl sulfonyl chlorides undergo spontaneous desulfonylation via SO₂ extrusion upon storage, whereas the PFP sulfonate ester is demonstrably shelf-stable under ambient conditions [1]. Second, the PFP ester is not interchangeable with the less reactive 2,4,6-trichlorophenyl (TCP) sulfonate ester analog: TCP sulfonates are more chemically robust but require harsher aminolysis conditions, compromising chemoselectivity in multifunctional substrates, while PFP sulfonates react under milder conditions with retention of sensitive functional groups [2]. Third, neither the unsubstituted phenyl analog (pentafluorophenyl benzenesulfonate, CAS 793-75-9) nor the para-fluoro isomer (pentafluorophenyl 4-fluorobenzenesulfonate, CAS 885950-58-3) can replicate the meta-fluoro substitution pattern, which imparts distinct electronic modulation (Hammett σₘ ≈ 0.34 for m-F vs. σₚ ≈ 0.06 for p-F) and a unique spatial vector for downstream target engagement that is absent in the unsubstituted or ortho/para congeners [3].

Dimension
PFP 3-Fluoro-benzenesulfonate
Substitute May Differ
Leaving Group Stability
PFP ester: shelf-stable solid; ambient shipment
Sulfonyl chloride (CAS 701-27-9): moisture-sensitive; may undergo SO₂ extrusion decomposition during storage
Aminolysis Reactivity
Milder conditions; reported chemoselectivity in multi-functional substrates
TCP sulfonate ester: greater chemical robustness but may require harsher aminolysis conditions, potentially compromising sensitive groups
Regiochemistry
Meta-fluoro: Hammett σₘ ≈ 0.34; distinct spatial orientation
Para-fluoro (CAS 885950-58-3) or unsubstituted (CAS 793-75-9): electronic profile and binding-pocket vector may not transfer

Differentiation Evidence vs. Closest Analogs


Shelf Stability vs. Sulfonyl Chloride

Pentafluorophenyl (PFP) sulfonate esters are established as shelf-stable surrogates for the corresponding sulfonyl chlorides, which are frequently unstable and prone to decomposition via SO₂ extrusion, particularly when the aryl ring bears electron-withdrawing substituents such as fluorine [1]. 3-Fluorobenzenesulfonyl chloride (CAS 701-27-9) requires storage at 2–8 °C under inert atmosphere and is moisture-sensitive; its homologs with additional electron-withdrawing groups decompose within hours at room temperature . In contrast, the target PFP 3-fluorobenzenesulfonate is shipped at ambient temperature and stored sealed in dry conditions at 2–8 °C, reflecting the class-level stability advantage of PFP sulfonate esters . This differentiation is critical for procurement and workflow planning: users who require a storable, weighable, bench-stable activated 3-fluorobenzenesulfonate species for multi-day parallel synthesis campaigns cannot rely on the sulfonyl chloride without risking batch-to-batch variability from decomposition.

Shelf Stability
Class-level
PFP sulfonate esters reported as shelf-stable surrogates for sulfonyl chlorides; ambient shipping, dry storage at 2–8°C. Electron-deficient sulfonyl chlorides may decompose via SO₂ extrusion within hours at room temperature.
Supports multi-day parallel synthesis workflows without cold-chain dependency
Class-level observation across heterocyclic and aryl PFP sulfonate esters (Bornholdt et al., 2009)
Sulfonamide synthesis Activated sulfonate esters Shelf-stable reagents Parallel synthesis

Hydrolytic Stability vs. NHS Esters

Pentafluorophenyl (PFP) esters, including PFP sulfonate esters, exhibit measurably greater resistance to aqueous hydrolysis than the widely used N-hydroxysuccinimidyl (NHS) esters . In a direct electrochemical study, PFP esters were demonstrated to have 'excellent stability to hydrolysis, comparing favorably even to N-hydroxysuccinimidyl (NHS) esters' [1]. Commercial bioconjugation suppliers report that PFP-activated PEG reagents are 'less prone to hydrolysis' than NHS esters, resulting in 'higher reaction efficiency' under aqueous conditions at pH 7–9 [2]. While the hydrolysis half-life of this specific PFP 3-fluorobenzenesulfonate has not been published in isolation, the PFP leaving group's enhanced hydrolytic stability is a well-characterized class property that directly impacts reaction yield in aqueous or moisture-exposed environments where NHS ester hydrolysis competes with the desired aminolysis.

Hydrolytic Stability
Reported
PFP esters reported with greater resistance to aqueous hydrolysis than NHS esters. Described as enabling higher reaction efficiency under aqueous conditions at pH 7–9.
May support aqueous-phase bioconjugation with reduced competing hydrolysis
Cross-study comparable; no numerical half-life ratio published for this specific sulfonate ester
Bioconjugation Activated esters Hydrolytic stability PEGylation

Meta-Fluoro vs. Para-Fluoro Regioisomer Differentiation

The 3-fluoro substitution on the benzenesulfonate aryl ring provides a unique electronic profile compared to the 2-fluoro and 4-fluoro regioisomers. The Hammett substituent constant for meta-fluoro (σₘ ≈ 0.34) reflects a strong electron-withdrawing inductive effect with minimal resonance contribution, whereas para-fluoro (σₚ ≈ 0.06) exerts a weaker net electronic effect due to opposing inductive withdrawal and resonance donation [1]. This translates to experimentally distinguishable physicochemical properties: the target 3-fluoro compound has a predicted boiling point of 365.3 ± 42.0 °C and density of 1.6 ± 0.1 g/cm³ , compared to the 4-fluoro isomer (CAS 885950-58-3) with a boiling point of 357.0 ± 42.0 °C (predicted), density of 1.642 ± 0.06 g/cm³ (predicted), and a melting point of 46–48 °C . The unsubstituted analog (pentafluorophenyl benzenesulfonate, CAS 793-75-9) shows a boiling point of 362 °C and density of 1.588 g/cm³ . These differences, while modest in absolute terms, are consequential for chromatographic purification (LogP-driven retention time shifts) and for the electronic tuning of the sulfonate electrophilicity in nucleophilic displacement reactions. Critically, in biological target engagement, the meta-fluoro vector orients the fluorine substituent into a distinct region of space compared to para- or ortho-fluoro, which can determine whether a sulfonamide derivative engages a specific protein binding pocket.

Regioisomer Control
Reported
Hammett σₘ-F ≈ 0.34 vs. σₚ-F ≈ 0.06. Predicted ΔBP (3-F vs. 4-F) ≈ +8°C. Distinct spatial orientation of meta-fluoro vs. para-fluoro or unsubstituted.
Meta-fluoro substitution is required when SAR depends on electronic character and spatial vector
Predicted physicochemical data; Hammett σ from Hansch et al., 1991
Regiochemical differentiation Hammett sigma constants Structure-activity relationships Isomer comparison

Suzuki–Miyaura Compatibility as a Protecting Group

The PFP sulfonate ester moiety serves a dual function: it acts as a sulfonic acid protecting group that is fully compatible with palladium-catalyzed Suzuki–Miyaura cross-coupling conditions, after which it remains intact and available for subsequent aminolysis to generate the sulfonamide. This capability has been explicitly demonstrated by Avitabile et al., who reported that PFP-sulfonate esters undergo Suzuki–Miyaura coupling with aryl boronic acids in the presence of a novel inorganic base (anhydrous sodium tetraborate) to yield biaryl- and heterobiaryl-PFP-sulfonate esters in excellent yields, without cleavage of the PFP-sulfonate bond [1]. In stark mechanistic contrast, sulfonyl chlorides (including 3-fluorobenzenesulfonyl chloride, CAS 701-27-9) themselves participate as pseudo-halide leaving groups in Suzuki–Miyaura couplings, with the reactivity order established as ArI > ArSO₂Cl > ArBr ≫ ArCl, meaning the sulfonyl chloride moiety is lost during cross-coupling and cannot serve as a protected sulfonic acid handle for downstream transformations [2]. For a multi-step synthetic sequence requiring C–C bond formation on the aryl ring bearing the sulfonate functionality followed by sulfonamide formation, only the PFP sulfonate ester—not the sulfonyl chloride—can fulfill this protecting group role.

Suzuki–Miyaura Compatibility
Class-level
PFP sulfonate esters survive Suzuki–Miyaura cross-coupling conditions intact, enabling late-stage C–C bond formation prior to aminolysis. Reported in excellent yields with anhydrous Na₂B₄O₇ as base.
Enables orthogonal protecting-group strategy for multi-step biaryl sulfonamide synthesis
Sulfonyl chlorides act as pseudo-halide leaving groups and are consumed during cross-coupling (Avitabile et al., 2005)
Protecting group strategy Suzuki-Miyaura coupling Multi-step synthesis Biaryl sulfonates

PFP vs. TCP Sulfonate Reactivity and Chemoselectivity

A direct head-to-head reactivity comparison between pentafluorophenyl (PFP) sulfonate esters and 2,4,6-trichlorophenyl (TCP) sulfonate esters has been established in the primary literature [1]. TCP sulfonate esters exhibit greater chemical stability than PFP sulfonate esters, meaning a broader range of transformations can be performed in the presence of a TCP sulfonate without premature displacement [2]. Conversely, PFP sulfonate esters are more reactive toward aminolysis, enabling chemoselective sulfonamide formation under milder conditions. This differential reactivity has been exploited practically: Wilden et al. demonstrated that 'the differing reactivity's of the TCP and PFP sulfonate esters have been exploited in selective sulfonamide formation' and that 'chemoselective transformations of PFP sulfonate esters can be achieved' in the presence of TCP sulfonate moieties [1]. Procuring the PFP 3-fluorobenzenesulfonate rather than the TCP analog is therefore indicated when the user requires faster aminolysis kinetics, lower reaction temperatures, or chemoselective reaction at the PFP-activated site in a substrate bearing multiple sulfonate esters. The comparative practical outcome is that PFP sulfonates provide higher sulfonamide yields under microwave-assisted conditions (typically 'good yields without chromatographic purification' [3]), whereas TCP sulfonates are preferred when the sulfonate must survive harsher upstream chemistry.

PFP vs. TCP Reactivity
Head-to-head
PFP sulfonate: higher aminolysis reactivity, reported sulfonamide formation under mild microwave conditions without chromatographic purification. TCP sulfonate: greater chemical robustness but lower reactivity.
Supports selection when faster kinetics and milder conditions are required
Direct comparison by Wilden et al., 2007; chemoselective PFP reaction in mixed PFP/TCP substrates demonstrated
Chemoselective synthesis Leaving group tuning TCP sulfonate esters Orthogonal reactivity

Enzyme Inhibitor Scaffold Potential

Beyond their role as synthetic intermediates, PFP sulfonate esters have been identified as direct-acting, significant inhibitors of the bacterial enzymes dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI) [1]. This biological activity is mechanistically distinct from that of the corresponding sulfonamide products: the intact PFP sulfonate ester serves as a covalent inhibitor scaffold, whereas the sulfonamide, once formed, lacks the electrophilic PFP leaving group required for covalent enzyme modification. The PFP sulfonate ester class has been proposed as offering 'diverse molecular scaffolds separate from traditional arginine mimetics, potentially advancing the discovery of effective covalent inhibitors' for nitric oxide-related diseases [1]. Importantly, the 3-fluoro substitution on the arylsulfonate moiety provides an additional vector for modulating inhibitor potency and selectivity—a dimension not accessible with the unsubstituted phenyl PFP sulfonate. While quantitative IC₅₀ values for this specific compound against DDAH/ADI have not been published in the open literature, the class-level biological activity of PFP sulfonates establishes a functional differentiation from simple sulfonamide products and from TCP sulfonate esters, which have not been reported to exhibit comparable enzyme inhibition.

Enzyme Inhibitor Scaffold
Class-level
PFP sulfonate esters reported as inhibitors of bacterial DDAH and ADI enzymes. Intact PFP ester required for covalent modification; sulfonamide product lacks the electrophilic leaving group.
Supports enzyme inhibitor screening context; data to verify for 3-fluoro analog
No IC₅₀ values published for this specific compound; class-level activity from Vallance et al., 2005
Enzyme inhibition DDAH inhibitors ADI inhibitors Covalent inhibitors

Application Scenarios for Prioritization


Parallel Sulfonamide Library Synthesis

In medicinal chemistry programs requiring the rapid generation of diverse 3-fluorobenzenesulfonamide analogs for SAR exploration, pentafluorophenyl 3-fluoro-benzenesulfonate enables a streamlined workflow: the shelf-stable PFP ester is weighed into parallel reaction vessels and reacted with an array of primary or secondary amines under mild conditions (ambient to microwave heating), delivering sulfonamide products in good yields without chromatographic purification [1]. This contrasts with the use of 3-fluorobenzenesulfonyl chloride, which requires fresh preparation or cold-chain storage, is moisture-sensitive, and generates HCl during reaction that may compromise acid-sensitive substrates [2]. The PFP ester's superior hydrolytic stability relative to NHS esters further ensures that aqueous workup does not erode product yield. This scenario directly leverages the shelf-stability advantage (Evidence Item 1) and the high-yield aminolysis efficiency (Evidence Item 5) established in Section 3.

Late-Stage Suzuki–Miyaura Diversification

For complex target molecules that require C–C bond formation on the aryl ring bearing the sulfonate functionality, the PFP sulfonate ester serves as an orthogonal protecting group that survives palladium-catalyzed Suzuki–Miyaura coupling conditions [1]. After cross-coupling, the intact PFP sulfonate is unmasked via aminolysis to yield the final biaryl sulfonamide. This protecting group strategy is unavailable with 3-fluorobenzenesulfonyl chloride, which participates as a pseudo-halide and is consumed during the cross-coupling step [2]. The 3-fluoro substituent further directs the regiochemistry of any subsequent electrophilic aromatic substitution or influences the electronic character of the biaryl system. This scenario is directly supported by Evidence Item 4 (PFP as Suzuki-compatible protecting group) and Evidence Item 3 (meta-fluoro regiochemistry) from Section 3.

SAR Studies with Orthogonal Fluoro-Substitution

When a medicinal chemistry SAR campaign requires systematic variation of the fluorine position on the benzenesulfonate aryl ring—meta (3-fluoro), para (4-fluoro, CAS 885950-58-3), ortho (2-fluoro), or unsubstituted (CAS 793-75-9)—the target compound is the mandatory procurement choice for the meta-fluoro arm [1]. The distinct Hammett electronic character (σₘ = 0.34 for m-F vs. σₚ = 0.06 for p-F) and the unique spatial orientation of the meta-fluoro substituent mean that biological activity, metabolic stability, and off-target selectivity can vary dramatically between regioisomers [2]. Procurement of the correct isomer is essential to avoid erroneous SAR conclusions. This scenario is directly grounded in Evidence Item 3 (regioisomer differentiation) from Section 3.

Covalent Enzyme Inhibitor Screening

PFP sulfonate esters have been identified as direct-acting covalent inhibitors of DDAH and ADI, enzymes implicated in nitric oxide regulation [1]. For screening campaigns targeting these or related enzymes, the intact PFP 3-fluoro-benzenesulfonate—rather than its sulfonamide hydrolysis product—must be procured as the test article, since only the intact PFP ester retains the electrophilic leaving group required for covalent enzyme modification. The 3-fluoro substituent provides an additional vector for modulating inhibitor-enzyme interactions that is absent in the unsubstituted analog. This application scenario derives directly from Evidence Item 6 (PFP sulfonates as enzyme inhibitors) in Section 3 and requires that procurement specifications ensure the compound is supplied as the intact PFP ester, not a degraded or pre-hydrolyzed form.

Application
Selection Property
Validation Focus
Parallel sulfonamide library synthesis
Shelf-stable activated ester format
Aminolysis yield and substrate scope under mild conditions
Late-stage Suzuki–Miyaura diversification
Orthogonal protecting-group compatibility
Cross-coupling survival and subsequent aminolysis efficiency
Meta-fluoro regioisomer SAR studies
Regiochemical identity (3-fluoro)
Electronic and spatial vector differentiation from para/ortho isomers
Enzyme inhibitor screening studies
Intact PFP ester electrophile
DDAH/ADI inhibition assay context; verify for 3-fluoro analog
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